N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring:
- A cyclopropyl group attached to one nitrogen of an ethanediamide core.
- A substituted ethyl group on the second nitrogen, bearing 4-fluorobenzenesulfonyl and thiophen-2-yl moieties.
The 4-fluorobenzenesulfonyl group enhances electron-withdrawing properties, while the thiophen-2-yl ring provides aromaticity, influencing solubility and intermolecular interactions. The compound’s molecular formula is C₁₇H₁₆FN₃O₄S₂ (theoretical molecular weight: 409.45 g/mol). Synthesis likely involves multi-step reactions, including sulfonylation and amidation, akin to methods described for triazole derivatives .
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S2/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHHARUZALJLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the core components. One common synthetic route includes the following steps:
Preparation of Cyclopropylamine: : Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under specific conditions.
Synthesis of 4-Fluorobenzenesulfonyl Chloride: : This intermediate can be produced by chlorinating 4-fluorobenzenesulfonic acid.
Formation of Thiophene Derivative: : Thiophene-2-carboxylic acid is converted to its corresponding acid chloride.
Coupling Reaction: : The cyclopropylamine is reacted with the 4-fluorobenzenesulfonyl chloride and thiophene derivative to form the final compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are diverse, ranging from sulfonyl chlorides to amides and esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: : The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: : It is investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
Target Compound vs. N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Similarities : Both contain fluorinated aromatic groups (4-fluorophenyl) and amide linkages.
- Differences: The target compound’s sulfonyl group increases polarity and acidity compared to the acetamido group in ’s analog. The cyclopropyl substituent in the target compound may improve metabolic stability over the cyclohexyl group due to reduced steric hindrance .
Target Compound vs. S-Alkylated 1,2,4-Triazoles (, Compounds 10–15)
- Similarities : Both classes feature sulfonyl groups and fluorinated aromatics, suggesting shared synthetic pathways (e.g., sulfonylation and alkylation) .
- Differences :
Target Compound vs. Thiophene-Containing Derivatives ()
- Differences :
Physicochemical Properties
- Solubility: The target compound’s sulfonyl and diamide groups suggest poor solubility in non-polar solvents, similar to triazole derivatives .
- Melting Point : Expected to exceed 150°C (cf. ’s analog) due to higher polarity and molecular weight.
Biological Activity
N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, often referred to as a sulfonamide derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a cyclopropyl group, a fluorobenzenesulfonyl moiety, and a thiophene ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FNO2S2. Its structure can be represented as follows:
This compound exhibits a molecular weight of approximately 303.41 g/mol. The presence of the fluorine atom and sulfonamide functional groups suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in various physiological processes. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is critical for bacterial growth and replication. The incorporation of the thiophene ring may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines reveal that while the compound exhibits antimicrobial activity, it also shows selective cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated that this compound was particularly effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anti-Cancer Properties
Another investigation focused on the anti-cancer properties of this compound against breast cancer cells. The study found that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as an anti-cancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
